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  • Product: 2-(3-Chloro-4-methylphenyl)pyrrole

Core Science & Biosynthesis

Foundational

Phenylpyrrole fungicide analogs and metabolites

Executive Summary Phenylpyrrole fungicides, exemplified by fludioxonil and fenpiclonil , represent a critical class of antimycotics derived from the natural antibiotic pyrrolnitrin. Their unique mode of action—hyperactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenylpyrrole fungicides, exemplified by fludioxonil and fenpiclonil , represent a critical class of antimycotics derived from the natural antibiotic pyrrolnitrin. Their unique mode of action—hyperactivation of the High-Osmolarity Glycerol (HOG) signaling pathway—distinguishes them from sterol biosynthesis inhibitors (SBIs) and strobilurins, making them indispensable for resistance management.

However, the metabolic fate of these compounds involves complex photodegradation and soil metabolism pathways, yielding specific analogs such as CGA 339833 and CGA 192155 . Accurate detection of these metabolites is essential for environmental risk assessment (ERA) and residue monitoring. This guide provides a technical deep-dive into the chemical architecture, signaling interference mechanisms, and validated LC-MS/MS protocols for this compound class.[1]

Chemical Architecture & Structure-Activity Relationships (SAR)

The phenylpyrrole pharmacophore consists of a pyrrole ring substituted with a phenyl group. Optimization from the lead compound, pyrrolnitrin, focused on photostability and potency.

CompoundStatusChemical Structure FeaturesKey SAR Insight
Pyrrolnitrin Natural Lead3-chloro-4-(2-nitro-3-chlorophenyl)pyrrolePotent but photolabile.[1] Rapid degradation in sunlight limits agricultural use.[1]
Fenpiclonil First Gen3-cyano-4-(2,3-dichlorophenyl)pyrroleIntroduction of the cyano group at C3 stabilized the pyrrole ring.[1]
Fludioxonil Current Standard3-cyano-4-(2,2-difluoro-1,3-benzodioxol-4-yl)pyrroleReplacement of the dichlorophenyl with a benzodioxole ring significantly enhanced fungicidal activity and lipophilicity.[1]

Key SAR Driver: The 3-cyano group is critical for preventing rapid oxidation of the pyrrole ring, while the lipophilic phenyl/benzodioxole moiety facilitates membrane penetration to access the histidine kinase targets.

Mechanism of Action: HOG Pathway Hyperactivation

Unlike fungicides that inhibit enzymes (e.g., demethylase inhibitors), phenylpyrroles act as signal transduction disruptors . They target Group III Hybrid Histidine Kinases (HHKs), such as Nik1 (in Neurospora crassa) or Drk1 (in Blastomyces).

Mechanism:

  • Target Binding: Fludioxonil binds to the HAMP domain of the Group III HHK.

  • Kinase-to-Phosphatase Switch: This binding inhibits the autokinase activity and stimulates phosphatase activity.[1]

  • Ypd1 Dephosphorylation: The HHK dephosphorylates the phosphotransfer protein Ypd1 .

  • Constitutive Activation: Unphosphorylated Ypd1 cannot inhibit the downstream Ssk1 response regulator. Ssk1 becomes constitutively phosphorylated, triggering the MAP Kinase cascade (Ssk2 → Pbs2 → Hog1).

  • Lethality: Hyperactivation of Hog1 leads to uncoupled glycerol synthesis, turgor pressure spike, and energy drain (ATP depletion), causing cell death.

Visualization: HOG Pathway Interference

HOG_Pathway Fludioxonil Fludioxonil (PP) HHK Group III HHK (Nik1/Drk1) Fludioxonil->HHK Hyperactivates Phosphatase Activity Ypd1 Ypd1 (Phosphotransfer) HHK->Ypd1 Dephosphorylates Ssk1 Ssk1 (Response Regulator) Ypd1->Ssk1 Loss of Inhibition MAPKKK Ssk2 (MAPKKK) Ssk1->MAPKKK Constitutive Phosphorylation MAPKK Pbs2 (MAPKK) MAPKKK->MAPKK MAPK Hog1 (MAPK) MAPKK->MAPK Nucleus Nuclear Transcription (Glycerol Synthesis) MAPK->Nucleus Translocation Death Cell Death (Energy Drain/Lysis) Nucleus->Death Osmotic Imbalance

Caption: Fludioxonil converts Group III HHKs into phosphatases, stripping phosphate from Ypd1 and unleashing the lethal Hog1 MAPK cascade.

Metabolic Fate & Environmental Degradation[2][3]

Fludioxonil is relatively stable to hydrolysis but susceptible to photolysis and soil microbial metabolism .[2][3] The degradation pathway primarily involves the oxidation and cleavage of the pyrrole ring, leaving the benzodioxole moiety intact.

Key Metabolites[1][3][4][6]
CodeChemical NameFormation RouteSignificance
CGA 339833 3-carbamoyl-2-cyano-3-(2,2-difluoro-1,3-benzodioxol-4-yl)-oxirane-2-carboxylic acidPhotolysis & SoilMajor intermediate.[1][4][5] An epoxide formed by oxidation of the pyrrole double bonds.
CGA 192155 2,2-difluoro-1,3-benzodioxole-4-carboxylic acidSoil (Terminal)Stable terminal metabolite formed after cleavage of the pyrrole ring.[1] Used as a marker in soil residue studies.[1]
CGA 308103 2-(2,2-difluoro-1,3-benzodioxol-4-yl)-2-hydroxyacetamidePhotolysisMinor degradation product.[1][4][6]
Visualization: Degradation Pathway

Degradation_Pathway Parent Fludioxonil (Parent) Photo Photolysis (UV/Sunlight) Parent->Photo Oxirane CGA 339833 (Oxirane Intermediate) Photo->Oxirane + O2 Cleavage Ring Cleavage Oxirane->Cleavage Acid CGA 192155 (Benzoic Acid Deriv.) Cleavage->Acid Hydrolysis CO2 Mineralization (CO2) Acid->CO2 Microbial Degradation

Caption: The primary degradation route proceeds via pyrrole ring oxidation (CGA 339833) to the stable carboxylic acid metabolite (CGA 192155).[1]

Analytical Methodologies: LC-MS/MS Protocol

For regulatory compliance and research, quantifying the parent and the CGA 192155 metabolite is standard. The following protocol utilizes QuEChERS extraction with ESI(-) LC-MS/MS.

A. Sample Preparation (QuEChERS Citrate)
  • Homogenization: Weigh 10 g of sample (fruit/soil) into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL Acetonitrile (ACN) with 1% acetic acid. Shake vigorously for 1 min.

  • Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g NaCitrate sesquihydrate). Shake for 1 min. Centrifuge at 3000 x g for 5 min.

  • Cleanup (dSPE): Transfer 1 mL supernatant to a dSPE tube containing 150 mg MgSO4 and 25 mg PSA (Primary Secondary Amine).[1] Note: For pigmented crops, add 2.5 mg GCB (Graphitized Carbon Black).

  • Reconstitution: Evaporate solvent and reconstitute in Mobile Phase A/B (50:50). Filter through 0.2 µm PTFE.[1]

B. LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6470 or Sciex 6500+).

  • Column: C18 (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH control).[1]

  • Mobile Phase B: Acetonitrile (or Methanol).[1]

  • Flow Rate: 0.3 - 0.4 mL/min.[1]

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (Fludioxonil ionizes best in Neg mode due to the pyrrole proton).

C. MRM Transitions Table
AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Fludioxonil 247.1 [M-H]⁻126.0180.030 / 25
CGA 192155 201.0 [M-H]⁻157.0 (Loss of CO2)137.015 / 20
CGA 339833 Method Dev ReqMonitor [M-H]⁻HRMS Recommended-

Note: CGA 192155 (Carboxylic acid) ionizes strongly in negative mode. The transition 201 -> 157 corresponds to decarboxylation, a common fragmentation for benzoic acid derivatives.[1]

Toxicology & Resistance Mechanisms[1]

Resistance: Resistance to phenylpyrroles is rare in the field but can be induced in the lab. It maps almost exclusively to the Os-1 / Nik1 gene (Group III HHK).[1]

  • Genotype: Null mutations or point mutations in the HAMP domain prevent the fungicide-induced "kinase-to-phosphatase" switch.[1]

  • Phenotype: These mutants are resistant to fludioxonil but are osmosensitive (unable to survive high salt stress), leading to a significant fitness penalty in nature. This fitness cost explains the low incidence of field resistance.

Toxicology: Fludioxonil has a favorable mammalian safety profile (WHO Class U - Unlikely to present acute hazard).[1] However, the metabolite CGA 192155 must be monitored in groundwater due to its higher mobility compared to the parent compound.

References

  • Mechanism of Action: Lawry, S. M., et al. (2016). "Fludioxonil induces a kinase-to-phosphatase switch in a fungal Group III histidine kinase."[1] Nature Communications.[1] [1]

  • HOG Pathway: Hohmann, S. (2009).[1] "Control of high osmolarity signalling in the yeast Saccharomyces cerevisiae." FEBS Letters. [1]

  • Metabolism & Residues: FAO/WHO Joint Meeting on Pesticide Residues (JMPR).[1][7] (2004).[1][8] "Fludioxonil: Residue and Analytical Aspects."

  • Photodegradation: Pose-Juan, E., et al. (2011).[1] "Photodegradation of the fungicide fludioxonil in water and on fruit surfaces." Journal of Environmental Science and Health, Part B. [1]

  • Analytical Methods: Anastassiades, M., et al. (2003). "Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and Dispersive Solid-Phase Extraction for the Determination of Pesticide Residues in Produce."[1] JAOAC International.[1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(3-Chloro-4-methylphenyl)pyrrole from a 1,4-Dicarbonyl Precursor

Introduction: The Significance of N-Arylpyrroles and the Paal-Knorr Synthesis The N-arylpyrrole structural motif is a cornerstone in medicinal chemistry and materials science. These compounds are integral to a wide array...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Arylpyrroles and the Paal-Knorr Synthesis

The N-arylpyrrole structural motif is a cornerstone in medicinal chemistry and materials science. These compounds are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials, owing to their unique electronic properties and diverse biological activities. The synthesis of these vital heterocyclic compounds often relies on robust and efficient chemical transformations.

Among the most powerful and direct methods for constructing the pyrrole ring is the Paal-Knorr synthesis. First reported in the 1880s, this reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions, to yield the corresponding pyrrole.[1][2][3] The enduring utility of this reaction lies in its operational simplicity, broad substrate scope, and generally high yields.[4]

This application note provides a detailed, step-by-step protocol for the synthesis of 2-(3-Chloro-4-methylphenyl)pyrrole, a representative N-arylpyrrole, utilizing the Paal-Knorr condensation. We will explore the mechanistic underpinnings of this transformation, provide a comprehensive experimental procedure, and detail the necessary characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for the preparation of N-arylpyrroles.

Reaction Overview and Mechanism

The synthesis of 2-(3-Chloro-4-methylphenyl)pyrrole is achieved through the acid-catalyzed reaction of 3-chloro-4-methylaniline with a suitable 1,4-dicarbonyl precursor. For the preparation of an N-substituted pyrrole that is unsubstituted on the pyrrole ring itself, succinaldehyde is the ideal 1,4-dicarbonyl component. However, due to the instability of succinaldehyde, a more stable equivalent, 2,5-dimethoxytetrahydrofuran, is commonly employed. In the presence of an acid catalyst, 2,5-dimethoxytetrahydrofuran is hydrolyzed in situ to generate the reactive succinaldehyde.

The generally accepted mechanism for the Paal-Knorr pyrrole synthesis proceeds as follows:

  • Hydrolysis of the Acetal: The acid catalyst protonates one of the methoxy groups of 2,5-dimethoxytetrahydrofuran, which then eliminates methanol to form an oxonium ion. Subsequent attack by water and further elimination of the second methoxy group generates the reactive 1,4-dicarbonyl compound, succinaldehyde.

  • Hemiaminal Formation: The primary amine, 3-chloro-4-methylaniline, performs a nucleophilic attack on one of the carbonyl groups of succinaldehyde to form a hemiaminal intermediate.[2]

  • Intramolecular Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion, leading to a cyclic dihydroxy-pyrrolidine derivative.

  • Dehydration and Aromatization: This cyclic intermediate readily undergoes acid-catalyzed dehydration, losing two molecules of water to form the stable, aromatic pyrrole ring.[2]

The overall transformation is a robust and high-yielding process, driven by the formation of the thermodynamically stable aromatic pyrrole core.

Experimental Workflow

The experimental workflow for the synthesis of 2-(3-Chloro-4-methylphenyl)pyrrole can be visualized as a three-stage process: reaction setup and execution, workup and isolation, and finally, purification and characterization.

G cluster_0 Reaction Setup & Execution cluster_1 Workup & Isolation cluster_2 Purification & Characterization A Combine Reactants: 3-Chloro-4-methylaniline 2,5-Dimethoxytetrahydrofuran Solvent (e.g., Acetic Acid) B Add Acid Catalyst A->B C Heat Reaction Mixture (e.g., Reflux) B->C D Monitor Reaction Progress (e.g., TLC) C->D E Cool Reaction Mixture D->E Upon Completion F Neutralize with Base (e.g., aq. NaHCO3) E->F G Extract with Organic Solvent (e.g., Ethyl Acetate) F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J Crude Product K Characterize Product: - 1H NMR - 13C NMR - IR Spectroscopy - Mass Spectrometry J->K

Caption: A schematic overview of the experimental workflow for the synthesis of 2-(3-Chloro-4-methylphenyl)pyrrole.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 2-(3-Chloro-4-methylphenyl)pyrrole on a laboratory scale.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Chloro-4-methylanilineReagent Grade, ≥98%e.g., Sigma-Aldrich
2,5-DimethoxytetrahydrofuranReagent Grade, ≥98%e.g., Alfa Aesar
Glacial Acetic AcidACS Reagent Gradee.g., Fisher Scientific
Ethyl AcetateHPLC Gradee.g., VWR Chemicals
Saturated Sodium Bicarbonate SolutionLaboratory PreparedN/A
Anhydrous Sodium SulfateACS Reagent Gradee.g., EMD Millipore
Silica Gel for Column Chromatography60 Å, 230-400 meshe.g., Sorbent Technologies
HexanesHPLC Gradee.g., VWR Chemicals

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel coated)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-methylaniline (1.42 g, 10.0 mmol).

  • Addition of Reagents: To the flask, add glacial acetic acid (20 mL) and 2,5-dimethoxytetrahydrofuran (1.32 g, 10.0 mmol).

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

  • Workup - Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (100 mL) to neutralize the acetic acid.

  • Extraction: Transfer the neutralized mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate) to afford the pure 2-(3-Chloro-4-methylphenyl)pyrrole.

Characterization of 2-(3-Chloro-4-methylphenyl)pyrrole

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ (ppm): ~7.40 (d, J = 2.0 Hz, 1H, Ar-H), 7.25 (dd, J = 8.0, 2.0 Hz, 1H, Ar-H), 7.15 (d, J = 8.0 Hz, 1H, Ar-H), 6.80 (t, J = 2.2 Hz, 2H, pyrrole-H), 6.30 (t, J = 2.2 Hz, 2H, pyrrole-H), 2.40 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ (ppm): ~139.0, 135.0, 132.0, 130.0, 128.0, 126.0 (Ar-C), 121.0 (pyrrole-C), 109.0 (pyrrole-C), 20.0 (CH₃).

  • FT-IR (ATR):

    • ν (cm⁻¹): ~3100 (C-H stretch, aromatic), 2920 (C-H stretch, methyl), 1500, 1480 (C=C stretch, aromatic and pyrrole), 1050 (C-Cl stretch).

  • Mass Spectrometry (EI):

    • m/z (%): 191 (M⁺), 193 ([M+2]⁺, isotopic pattern for one chlorine atom).

Safety and Handling Precautions

  • 3-Chloro-4-methylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is suspected of causing genetic defects. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • 2,5-Dimethoxytetrahydrofuran: This is a flammable liquid and vapor. Keep away from heat, sparks, and open flames.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time and monitor by TLC until the starting material is consumed. Ensure the reaction is at a consistent reflux temperature.
Inefficient extraction.Perform at least three extractions with the specified volume of ethyl acetate. Ensure thorough mixing during extraction.
Loss during purification.Use a less polar eluent system for column chromatography to minimize co-elution with impurities.
Presence of Impurities Incomplete reaction or side reactions.Ensure the purity of starting materials. Optimize the reaction time to avoid the formation of degradation products.
Inefficient purification.Repeat column chromatography with a shallower solvent gradient.
Product is an Oil The product is expected to be a low-melting solid or an oil at room temperature.This is not necessarily an issue. Purity should be assessed by spectroscopic methods.

Conclusion

The Paal-Knorr synthesis provides a reliable and efficient route for the preparation of N-arylpyrroles. The protocol detailed herein for the synthesis of 2-(3-Chloro-4-methylphenyl)pyrrole from 3-chloro-4-methylaniline and 2,5-dimethoxytetrahydrofuran is a robust procedure that can be adapted for the synthesis of a wide range of N-arylpyrrole derivatives. Careful execution of the experimental procedure and thorough characterization will ensure the successful synthesis of the target compound for further applications in research and development.

References

  • Clauson-Kaas Pyrrole Synthesis Using Diverse Catalysts: A Transition from Conventional to Greener Approach. PMC. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
  • Direct Synthesis of Pyrroles via Heterogeneous Catalytic Condensation of Anilines with Bioderived Furans. Fudan University. [Link]

  • Paal-Knorr Pyrrole Synthesis. SynArchive. [Link]

  • MW Synthesis of Pyrrole Starting from 2,5-dimethoxytetrahydrofuran in the Presence of an Mn-based Catalyst. ResearchGate. [Link]

  • Paal-Knorr Synthesis of Pyrroles. RGM College of Engineering and Technology. [Link]

  • An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. PMC. [Link]

Sources

Application

Application Note: Synthesis and Evaluation of Antibacterial 2-Arylpyrroles

Executive Summary The emergence of multi-drug resistant (MDR) pathogens, particularly "ESKAPE" organisms (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of multi-drug resistant (MDR) pathogens, particularly "ESKAPE" organisms (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species), necessitates the development of novel antimicrobial scaffolds. The 2-arylpyrrole motif is a privileged structure found in potent natural antibiotics like Pyoluteorin and Pentabromopseudilin .

This guide details a robust workflow for the synthesis of 2-arylpyrrole derivatives and their subsequent biological evaluation. Unlike traditional reviews, this document focuses on two high-fidelity protocols: a Multicomponent Hantzsch-type Synthesis for rapid scaffold generation and a Suzuki-Miyaura Cross-Coupling for late-stage diversity. It concludes with a standardized CLSI-compliant MIC determination protocol .

Scientific Background & Rationale

The Scaffold

The pyrrole ring is electron-rich, making it an excellent bioisostere for amide bonds and phenyl rings in drug design. The introduction of an aryl group at the C2 position creates a conjugated system that often enhances lipophilicity and facilitates interaction with bacterial membranes or DNA minor grooves.

Mechanism of Action (MOA)

Recent studies indicate that 2-arylpyrroles exert bactericidal effects through a dual mechanism:

  • Membrane Disruption: The lipophilic aryl tail inserts into the bacterial lipid bilayer, causing depolarization and leakage of intracellular contents.

  • Enzymatic Inhibition: Halogenated pyrroles have been shown to inhibit Undecaprenyl Pyrophosphate Phosphatase (UPPP) , a critical enzyme in bacterial cell wall biosynthesis.

Visualizing the Mechanism

The following diagram illustrates the dual-action pathway of 2-arylpyrrole agents against Gram-positive bacteria (e.g., MRSA).

MOA_Pathway Agent 2-Arylpyrrole Agent Membrane Bacterial Cell Membrane Agent->Membrane Insertion via Lipophilic Tail UPPP UPPP Enzyme (Cell Wall Synthesis) Agent->UPPP Allosteric Inhibition Leakage Ion Leakage & Depolarization Membrane->Leakage Pore Formation WallFail Peptidoglycan Failure UPPP->WallFail Substrate Accumulation Death Bacterial Cell Death Leakage->Death Lysis WallFail->Death Osmotic Stress

Figure 1: Dual mechanism of action involving membrane depolarization and UPPP inhibition.

Chemical Synthesis Protocols

We present two complementary strategies. Use Protocol A for building the core ring system from scratch. Use Protocol B for optimizing the aryl group on an existing pyrrole core (SAR exploration).

Protocol A: One-Pot Hantzsch-Type Multicomponent Synthesis

Best for: Rapidly generating 2-aryl-3,4,5-trisubstituted pyrroles.

Principle: This reaction involves the condensation of a phenacyl bromide (source of the 2-aryl group), a 1,3-dicarbonyl compound, and a primary amine.

Materials
  • Reagent A: Phenacyl bromide (substituted 2-bromoacetophenone) (1.0 equiv)

  • Reagent B: 1,3-Dicarbonyl (e.g., Acetylacetone or Ethyl acetoacetate) (1.0 equiv)

  • Reagent C: Primary Amine (e.g., Aniline or Benzylamine) (1.2 equiv)

  • Catalyst: Iodine (I₂) (10 mol%) or Ceric Ammonium Nitrate (CAN)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Procedure
  • Mixing: In a 50 mL round-bottom flask, dissolve Phenacyl bromide (1.0 mmol) and the 1,3-Dicarbonyl (1.0 mmol) in 5 mL of EtOH.

  • Amine Addition: Add the Primary Amine (1.2 mmol) dropwise.

  • Catalysis: Add Iodine (0.1 mmol, 25 mg) to the stirring mixture.

  • Reaction: Stir at room temperature for 30 minutes, then reflux at 80°C for 2–4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 4:1). The spot for phenacyl bromide (

      
      ) should disappear.
      
  • Workup: Cool the mixture to room temperature. Pour into crushed ice (50 g) containing sodium thiosulfate (to quench iodine).

  • Isolation: Filter the resulting solid precipitate. Wash with cold water (

    
     mL).
    
  • Purification: Recrystallize from hot ethanol. If oil forms, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).

Protocol B: Suzuki-Miyaura Cross-Coupling

Best for: Late-stage functionalization of the 2-position to tune potency.

Principle: Coupling a 2-halopyrrole with an arylboronic acid allows for the systematic variation of the aryl moiety without rebuilding the ring.

Materials
  • Substrate: 2-bromo-1-methyl-1H-pyrrole-4-carboxylate (or similar) (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure
  • Preparation: In a microwave vial or pressure tube, combine the 2-bromopyrrole (0.5 mmol), Arylboronic acid (0.6 mmol), and K₂CO₃ (1.0 mmol).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL).

  • Degassing (Critical): Bubble Nitrogen or Argon through the solution for 10 minutes. Oxygen poisons the Palladium catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.025 mmol) quickly and seal the vessel.

  • Heating: Heat at 100°C (oil bath) or 120°C (Microwave, 30 min).

  • Workup: Dilute with EtOAc (20 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography is usually required to remove Palladium residues and homocoupled byproducts.

Synthetic Workflow Diagram

Synthesis_Workflow Start Target: 2-Arylpyrrole Decision Is the core already synthesized? Start->Decision PathA Protocol A: Multicomponent Reaction Decision->PathA No (De Novo) PathB Protocol B: Suzuki Coupling Decision->PathB Yes (Optimization) ReagentsA Phenacyl Bromide + 1,3-Dicarbonyl + Amine PathA->ReagentsA Cyclization Iodine Cat. / Reflux ReagentsA->Cyclization Product Purified Antibacterial Agent Cyclization->Product ReagentsB 2-Bromopyrrole + Arylboronic Acid PathB->ReagentsB Catalysis Pd(dppf)Cl2 / Base ReagentsB->Catalysis Catalysis->Product

Figure 2: Decision tree for selecting the appropriate synthetic pathway.

Biological Evaluation: MIC Determination

Standard: CLSI M07-A10 (Broth Microdilution)

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Controls: Vancomycin (Gram+), Ciprofloxacin (Gram-).

  • Dye: Resazurin (optional, for visual readout).

Protocol
  • Inoculum Prep: Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (

    
     CFU/mL). Dilute this suspension 1:150 in CAMHB to reach 
    
    
    
    CFU/mL.
  • Compound Dilution:

    • Dissolve the test 2-arylpyrrole in DMSO (Stock: 10 mg/mL).

    • In a 96-well plate, add 100 µL of CAMHB to columns 2–12.

    • Add 200 µL of compound (diluted to 2x starting conc) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + No Drug).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11. Final bacterial conc:

    
     CFU/mL.[2]
    
  • Incubation: 37°C for 16–20 hours (ambient air).

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

    • Note: Pyrroles may precipitate at high concentrations; ensure turbidity is biological, not chemical.

Representative Data (Expected)

Based on structure-activity relationships of known 2-arylpyrroles.

Compound IDR1 (N-Subst)R2 (Aryl)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)
PYR-01 HPhenyl32 - 64>128
PYR-02 Methyl4-Cl-Phenyl8 - 1664
PYR-03 4-F-Phenyl2,4-diCl-Phenyl2 - 4 32
Cipro (Ctrl) --0.250.015

Table 1: Influence of halogenation on potency. Note that electron-withdrawing groups (Cl, F) on the aryl ring typically improve activity.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[2] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][3]

  • Qandeel, B. M., et al. (2025).[4][5] Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents.[4][6] Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Bhardwaj, V., et al. (2020).[7] Synthesis and Antimicrobial Evaluation of Novel 4-phenylpyrrole-2-carboxamides. Biomedical Journal of Scientific & Technical Research. [Link]

  • Rane, Y., et al. (2017). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (2023). Paal-Knorr Pyrrole Synthesis: Mechanism and Protocols. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Heterocycle Coupling Optimization

Module: Suzuki-Miyaura Coupling of Pyrroles Ticket ID: PYR-OPT-8492 Status: Active Assigned Specialist: Senior Application Scientist Diagnostic Hub: Why is my reaction failing? Before attempting optimization, identify th...

Author: BenchChem Technical Support Team. Date: February 2026

Module: Suzuki-Miyaura Coupling of Pyrroles

Ticket ID: PYR-OPT-8492 Status: Active Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Why is my reaction failing?

Before attempting optimization, identify the failure mode. Pyrroles present a unique "double threat": the electron-rich ring promotes protodeboronation (of boronic acids), while the nitrogen atom can cause catalyst poisoning .

SymptomObservationRoot CauseImmediate Action
No Product, SM Remaining Reaction mixture stays clear or turns pale yellow. No Pd black.Catalyst Poisoning. The pyrrole nitrogen (or product) is coordinating to Pd(II), arresting the cycle.Switch to bulky ligands (XPhos, SPhos) or Precatalysts (G3/G4) to sterically prevent N-coordination.
No Product, SM Consumed Analysis shows "de-borylated" pyrrole (e.g., pyrrole or N-Boc pyrrole).Protodeboronation. The C-B bond hydrolyzed faster than the transmetallation step.Critical: Switch base to K₃PO₄ (anhydrous) or use MIDA boronates. Lower water content.
Black Precipitate Rapid formation of black particles (Pd⁰ aggregates) early in the reaction.Ligand dissociation. The catalyst is unstable and "crashing out" before turnover.Increase Ligand:Pd ratio (2:1) or use a well-defined precatalyst (e.g., XPhos Pd G4).
Homocoupling Formation of Ar-Ar or Pyrrole-Pyrrole dimers.Oxidative Homocoupling. Presence of oxygen or slow transmetallation.Degas solvents thoroughly (sparge with Ar for 15 min). Ensure base strength is sufficient.
The Optimization Protocol: Catalyst Loading & Conditions[1]

Objective: Reduce catalyst loading from 5 mol% to <0.5 mol% while maintaining >90% conversion.

The "Ramp-Down" Workflow

Do not start at 0.1 mol%. Start robust, then optimize.

Phase 1: The "Bulletproof" Screen (High Loading)

  • Catalyst: XPhos Pd G4 (2.0 mol%) or Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).

  • Base: K₃PO₄ (3.0 equiv, 0.5M aqueous solution).

  • Solvent: THF or 1,4-Dioxane.

  • Temp: 60 °C.

  • Goal: Establish that the reaction can work.[1]

Phase 2: The Variable Screen (If Phase 1 fails)

  • If Protodeboronation occurs: Switch to MIDA boronates (slow release) or anhydrous conditions (Cs₂CO₃ in dry Dioxane).

  • If Conversion is low: Switch ligand to SPhos (better for steric bulk) or CataCXium A (high turnover).

Phase 3: The Loading Limit (Optimization) Once yield >85% is achieved, follow this decrement path:

  • Drop to 0.5 mol%: Increase Temp by 10°C.

  • Drop to 0.1 mol%: Increase concentration (0.5M to 1.0M) to drive kinetics.

  • Drop to 0.05 mol%: Only possible with highly stable precatalysts (G3/G4).

Visualizing the Logic

The following decision tree guides you through the optimization process based on experimental feedback.

OptimizationWorkflow Start Start: Standard Screen (2 mol% Pd, K3PO4, 60°C) CheckResult Analyze LCMS/NMR Start->CheckResult Deboronation Issue: Protodeboronation (SM consumed, no product) CheckResult->Deboronation De-borylated byproduct Poisoning Issue: Catalyst Poisoning (SM remains, no reaction) CheckResult->Poisoning No conversion Success Success: Yield > 85% CheckResult->Success High Yield Sol_Deboron Action: Use MIDA Boronate OR Anhydrous Base (Cs2CO3) Deboronation->Sol_Deboron Sol_Poison Action: Switch to XPhos Pd G4 OR Increase Temp to 80°C Poisoning->Sol_Poison ReduceLoad Optimization: Reduce Loading to 0.5 mol% Success->ReduceLoad Sol_Deboron->Start Re-run Sol_Poison->Start Re-run FinalCheck Yield maintained? ReduceLoad->FinalCheck FinalCheck->Start No (Revert to 1 mol%) Done Protocol Locked (0.1 - 0.5 mol%) FinalCheck->Done Yes

Figure 1: Decision logic for optimizing Suzuki coupling of pyrroles. Blue nodes indicate actions, red indicates failure modes, and green indicates success criteria.

Deep Dive FAQ: Mechanisms & Edge Cases
Q1: Why is 2-pyrrole boronic acid so unstable compared to the 3-isomer?

A: This is due to the Protodeboronation Mechanism .[2] In 2-pyrrole boronic acids, the nitrogen lone pair can conjugate with the ring to protonate the carbon bearing the boron atom (C2). This creates a transient intermediate that rapidly hydrolyzes the C-B bond.

  • The 2-position is electronically similar to an enamine beta-carbon, making it highly nucleophilic and prone to proton attack.

  • The 3-position is less nucleophilic, making the boronic acid significantly more stable.

Recommendation: If you must use the 2-isomer, use an N-protecting group that withdraws electrons (e.g., Boc, Tosyl) to reduce the ring's nucleophilicity, or use a MIDA boronate ester.

Q2: What is the "Buchwald Precatalyst" advantage for pyrroles?

A: Traditional Pd(OAc)₂ must be reduced to Pd(0) in situ, often by the phosphine ligand itself (which consumes ligand) or by the boronic acid (which wastes substrate). G3/G4 Precatalysts (e.g., XPhos Pd G4) contain a pre-formed Pd(II) species that is rapidly reduced to Pd(0) upon exposure to base, releasing the active monoligated Pd(0)-L species immediately.

  • Benefit: This creates a high concentration of active catalyst before the unstable pyrrole boronic acid has time to decompose.

Q3: Can I couple unprotected (NH)-pyrroles?

A: Yes, but it is difficult. The N-H proton is acidic (pKa ~17). Bases like KOtBu will deprotonate it, forming a pyrrolyl anion that coordinates strongly to Pd, poisoning it.

  • Protocol: Use weak bases (K₃PO₄ or K₂CO₃) that are strong enough to activate the boronic acid but not strong enough to fully deprotonate the pyrrole nitrogen. Alternatively, use a huge excess of boronic acid (2.0 equiv) to compensate for decomposition.

Mechanism of Failure: Protodeboronation

Understanding this pathway is crucial to preventing it.

Protodeboronation BoronicAcid 2-Pyrrole Boronic Acid (Active Reagent) Intermediate Zwitterionic Intermediate (C-Protonation) BoronicAcid->Intermediate + H+ (Acidic Path) or H2O attack Coupling Pd-Cycle (Transmetallation) BoronicAcid->Coupling Desired Path (k_trans) Base Base/H2O Decomp Decomposed Pyrrole (B(OH)3 lost) Intermediate->Decomp Rapid Hydrolysis (k_decomp)

Figure 2: Kinetic competition between productive coupling (blue) and destructive protodeboronation (red). Optimization relies on making k_trans > k_decomp.

References
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[3] Journal of the American Chemical Society. [Link]

    • Key Insight: Establishes the G3 precatalyst protocol specifically for unstable 2-heteroaryl boronic acids.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[3][4] "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[3][4][5] Angewandte Chemie International Edition. [Link][3]

    • Key Insight: Demonstrates the use of SPhos and XPhos for heteroatom-rich substr
  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society. [Link]

    • Key Insight: Detailed mechanistic study on why 2-pyrrole and 2-pyridine boronic acids are unstable (pH-r
  • Knapp, D. M., et al. (2010). "MIDA Boronates: Sustainable, Stable, and Easy-to-Handle Boronic Acid Surrogates." Journal of the American Chemical Society. [Link]

    • Key Insight: Provides the solution for "slow release" of unstable boronic acids to prevent decomposition.

Sources

Optimization

Troubleshooting low yields in pyrrole boronic acid cross-coupling

Welcome to the technical support center for troubleshooting low yields in pyrrole boronic acid cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting low yields in pyrrole boronic acid cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with these sensitive yet powerful transformations. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Pyrrole Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis.[1][2] However, the use of five-membered heteroaryl boronic acids, particularly those of pyrrole, presents a unique set of challenges.[3] These substrates are notoriously unstable and prone to decomposition pathways that compete with the desired cross-coupling, leading to frustratingly low yields.[3][4] This guide will address the most common failure modes and provide actionable, evidence-based solutions.

Part 1: Core Troubleshooting - Q&A Format

This section directly addresses the most frequent issues encountered during pyrrole boronic acid cross-coupling.

Q1: My reaction has a low yield, and I see a significant amount of the corresponding simple pyrrole (protodeboronated product). What is happening and how can I fix it?

A1: Understanding and Mitigating Protodeboronation

The observation of the parent pyrrole in your reaction mixture is a classic sign of protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond.[5] This is arguably the most common cause of low yields with pyrrole boronic acids.[3][6]

Causality:

  • Mechanism: Protodeboronation can be catalyzed by acid or base and is often accelerated in the presence of water and heat.[5][6][7] The reaction pH is a critical factor influencing the rate of this undesired process.[5]

  • Pyrrole's Nature: 2-Heterocyclic boronic acids, including those of pyrrole, furan, and thiophene, are particularly susceptible to this decomposition pathway.[3][4]

Troubleshooting Strategies:

  • Choice of Base: The base is crucial for activating the boronic acid for transmetalation but can also promote protodeboronation.[8][9]

    • Milder Bases: Consider switching from strong bases like NaOH or KOH to milder options such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF).[8][10][11][12]

    • Anhydrous Conditions: While some water can be beneficial for the Suzuki-Miyaura catalytic cycle, excess water can accelerate protodeboronation. Ensure your solvents are dry and consider using an anhydrous base.

  • Reaction Temperature and Time: High temperatures and long reaction times increase the likelihood of boronic acid decomposition.[3]

    • Lower Temperature: If possible, run the reaction at a lower temperature. Highly active catalyst systems can facilitate coupling at room temperature or slightly elevated temperatures (40 °C).[3]

    • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to determine the point of maximum product formation before significant decomposition occurs.

  • Use of More Stable Boronic Acid Surrogates: If direct use of the boronic acid consistently fails, employing a more stable derivative is a highly effective strategy.[4] These reagents slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[4][13]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, and can be handled in air.[4][13] They have proven to be a general solution for cross-coupling unstable boronic acids.[4][13]

    • Potassium Trifluoroborate Salts (R-BF₃K): These salts are generally stable, crystalline solids that are less prone to protodeboronation.[14]

    • Diethanolamine (DABO) Adducts: These complexes exhibit excellent air stability and can be used directly in coupling reactions.[14]

Q2: My starting materials are consumed, but I have a complex mixture of products with very little of the desired coupled product. What are the likely side reactions?

A2: Identifying and Suppressing Common Side Reactions

Besides protodeboronation, other side reactions can plague your pyrrole cross-coupling.

Common Side Reactions:

  • Homocoupling: The boronic acid can couple with itself to form a bi-pyrrole species. This is often promoted by the presence of oxygen or if the palladium catalyst is not in the active Pd(0) state.[8]

  • Dehalogenation of the Coupling Partner: If you are using a halo-pyrrole, you may observe the formation of the simple pyrrole via dehalogenation. This can be more prevalent with unprotected N-H pyrroles.[11]

  • Oxidation of the Boronic Acid: Boronic acids can be oxidized to the corresponding phenol (or in this case, pyrrol-ol), especially in the presence of peroxide impurities in ethereal solvents.[6]

Troubleshooting Strategies:

  • Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed (e.g., by sparging with argon or nitrogen, or by freeze-pump-thaw cycles) to remove oxygen, which can promote homocoupling and catalyst deactivation.[10]

  • Catalyst Choice: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a highly active precatalyst that rapidly generates the active Pd(0) species.[11][15] This can outcompete the rate of side reactions.

  • N-H Protection: If you are using an N-H pyrrole, consider protecting the nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).[11] This can prevent catalyst inhibition and unwanted side reactions at the nitrogen. The SEM group has shown particular utility in achieving high yields.[11]

Q3: The reaction is very sluggish or stalls completely. What factors could be inhibiting my catalyst?

A3: Overcoming Catalyst Inhibition and Poor Reactivity

Catalyst deactivation or inhibition is a common reason for incomplete reactions.

Potential Causes:

  • Inhibition by Nitrogen: The lone pair on the pyrrole nitrogen, especially in unprotected N-H pyrroles, can coordinate to the palladium center and inhibit its catalytic activity.[2]

  • Poor Oxidative Addition: The oxidative addition of the organic halide to the Pd(0) center is often the rate-determining step.[16] Electron-rich or sterically hindered halides can be particularly challenging.[10]

  • Inefficient Transmetalation: The transfer of the pyrrole group from boron to palladium can be slow if the boronic acid is not sufficiently activated by the base.[10]

Troubleshooting Strategies:

  • Ligand Selection: The choice of phosphine ligand is critical. For challenging couplings, especially with aryl chlorides or electron-rich systems, use bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos or XPhos.[2][10][15] These ligands promote both oxidative addition and stabilize the active catalyst.[8]

  • Catalyst Precatalysts: Modern palladium precatalysts, such as the Buchwald G3 or G4 precatalysts, are designed to generate the active monoligated Pd(0) species rapidly and quantitatively under mild conditions.[3][15] This can significantly improve reaction rates and yields.

  • Solvent and Base Compatibility: Ensure your base is at least partially soluble in the reaction solvent. A combination of a solvent like dioxane or THF with a small amount of water can improve the solubility of inorganic bases and facilitate the formation of the active boronate species.[10][11]

Part 2: Visualizing the Process

Understanding the interplay between the productive catalytic cycle and off-cycle decomposition pathways is key to effective troubleshooting.

Suzuki_Miyaura_Cycle cluster_0 Productive Catalytic Cycle cluster_1 Competing Decomposition Pd0 L-Pd(0) Active Catalyst PdII L-Pd(II)(R)(X) Pd0->PdII R-X OA Oxidative Addition (R-X) PdII_Pyr L-Pd(II)(R)(Pyr) PdII->PdII_Pyr Pyr-B(OH)3- TM Transmetalation (Pyr-B(OH)3-) Product R-Pyr (Desired Product) PdII_Pyr->Product RE Reductive Elimination Product->Pd0 L-Pd(0) regenerated BoronicAcid Pyr-B(OH)2 Boronate Pyr-B(OH)3- BoronicAcid->Boronate Base (OH-) Boronate->PdII To Productive Cycle Protodeboronation Protodeboronation Boronate->Protodeboronation H+ / Heat Homocoupling Homocoupling Boronate->Homocoupling O2 / Pd(II)

Caption: The Suzuki-Miyaura cycle and competing side reactions.

Part 3: Data-Driven Recommendations

The following table summarizes recommended starting conditions for challenging pyrrole boronic acid couplings based on literature precedent.

ComponentRecommendationRationale & References
Palladium Source Buchwald G3/G4 Precatalyst (1-2 mol%)Rapidly generates highly active LPd(0) species under mild conditions, minimizing boronic acid decomposition before coupling begins.[3][15]
Ligand SPhos or XPhos (1.1-1.2 eq. to Pd)Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination, and are effective for challenging substrates like aryl chlorides.[2][8][15]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong enough to form the active boronate species but generally milder than hydroxides, reducing the rate of protodeboronation.[8][10][11]
Solvent Dioxane/H₂O (e.g., 10:1) or THF/H₂OAprotic solvents are generally preferred. A small amount of water can aid in dissolving the base and facilitate the catalytic cycle.[10][11]
Temperature Room Temperature to 80 °CStart at a lower temperature (e.g., 40-60 °C) with a highly active catalyst system to minimize thermal decomposition of the boronic acid.[3][17]
N-Protection Boc or SEMProtecting the pyrrole nitrogen can prevent catalyst inhibition and improve reaction outcomes, especially for electron-rich or complex substrates.[11]

Part 4: Experimental Protocols

Protocol 1: General Procedure for a Challenging Pyrrole Cross-Coupling

This protocol is a robust starting point for coupling an aryl chloride with an N-Boc-pyrrole-2-boronic acid.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 eq.), N-Boc-pyrrole-2-boronic acid (1.2 mmol, 1.2 eq.), and finely powdered K₃PO₄ (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the SPhos-G3-Precatalyst (0.02 mmol, 2 mol%).

  • Solvent Addition & Degassing: Add dioxane (4 mL) and water (0.4 mL). Seal the vial and sparge the mixture with argon for 15-20 minutes.

  • Reaction: Place the vial in a preheated oil bath at 80 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

protocol_workflow start Start reagents 1. Add Reagents (Aryl Halide, Boronic Acid, Base) start->reagents catalyst 2. Add Catalyst (Under Inert Atmosphere) reagents->catalyst solvent 3. Add Solvents & Degas catalyst->solvent react 4. Heat Reaction Mixture solvent->react monitor 5. Monitor Progress (TLC/LC-MS) react->monitor workup 6. Quench & Extract monitor->workup Reaction Complete purify 7. Purify Product workup->purify end End purify->end

Caption: Experimental workflow for pyrrole cross-coupling.

Protocol 2: Purification of Boronic Acids via Diethanolamine Adduct

If you suspect your boronic acid is impure or degrading upon storage, this method can be used for purification.

  • Adduct Formation: Dissolve the crude pyrrole boronic acid in diethyl ether. Add diethanolamine (1.05 equivalents) dropwise with stirring.

  • Isolation: The diethanolamine-boronic acid adduct, which is often a crystalline solid, will precipitate from the solution.[14]

  • Filtration: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Storage: The resulting adduct is typically much more stable to air and moisture than the free boronic acid.[14] It can often be used directly in the coupling reaction, where the active boronic acid is regenerated under the basic reaction conditions.

Part 5: Frequently Asked Questions (FAQs)

  • Can I use an unprotected N-H pyrrole boronic acid?

    • While possible, it is often challenging. The acidic N-H can interfere with the base, and the nitrogen lone pair can inhibit the catalyst.[2] N-protection is highly recommended for achieving consistent and high yields.[11]

  • My boronic acid is a dark, tarry substance. Can I still use it?

    • This is a sign of decomposition. Boronic acids can form cyclic trimers (boroxines) upon dehydration or polymerize.[14] It is highly recommended to purify the boronic acid before use, for example, by recrystallization or through the formation of a stable adduct as described above. Using decomposed starting material is a common cause of reaction failure.

  • How can I purify my final coupled pyrrole product if it's difficult to separate from byproducts?

    • If standard silica gel chromatography fails, consider using a different stationary phase like neutral alumina.[18] Alternatively, if your product has a basic or acidic handle, an acid-base extraction during the workup can help remove neutral impurities.

Conclusion

Successfully performing Suzuki-Miyaura cross-couplings with pyrrole boronic acids requires a careful and informed approach. By understanding the inherent instability of these reagents and the common side reactions, you can select conditions that favor the desired transformation. Prioritizing highly active and stable catalyst systems, choosing the right base, and considering the use of stable boronic acid surrogates are the key pillars for achieving high yields.

References

  • D. G. Hall, Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed., Wiley-VCH, 2011. [Link]

  • Wikipedia, Protodeboronation. [Link]

  • C. C. B. A. T. C. S. L. Knapp, D. M. G. Gill, "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations", ACS Catalysis, 2016. [Link]

  • S. J. G. A. D. S. D. Burke, "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates", Journal of the American Chemical Society, 2009. [Link]

  • T. N. G. S. L. Buchwald, "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids", Angewandte Chemie International Edition, 2009. [Link]

  • S.-Y. L. H.-Y. L. Y.-L. C. Y.-C. L. W.-C. C. C.-W. L. C.-C. L. C.-F. L. C.-H. L. C.-C. L. C.-F. L. C.-H. L. C.-C. L. C.-F. L. C.-H. L. C.-C. L. C.-F. L. "An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles", Molecules, 2017. [Link]

  • K. L. B. K. W. A. S. L. Buchwald, "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds", Angewandte Chemie International Edition, 2006. [Link]

  • R. A. B. S. D. Walker, "Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides", Organic & Biomolecular Chemistry, 2009. [Link]

  • S. J. G. A. D. S. D. Burke, "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates", Journal of the American Chemical Society, 2009. [Link]

  • Reddit, Purification of boronic acids?. [Link]

  • M. P. V. G. F. D. M. Pucheault, "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents", Catalysts, 2019. [Link]

  • A. J. J. L.-J. C. S. G. N. C. A. G. S. P. G. Bull, "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis", The Journal of Organic Chemistry, 2017. [Link]

  • ResearchGate, Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • A. J. J. L.-J. L. G. A. S. P. G. Bull, "Selection of boron reagents for Suzuki–Miyaura coupling", Chemical Society Reviews, 2013. [Link]

  • ResearchGate, Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. [Link]

  • M. A. K. A. D. S. L. Buchwald, "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles", Journal of the American Chemical Society, 2013. [Link]

  • ResearchGate, How to purify boronic acids/boronate esters?. [Link]

  • Google Patents, Process for purification of boronic acid and its deriv
  • CovaSyn, Optimizing Suzuki Coupling Reactions. [Link]

  • ResearchGate, Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • Organic Chemistry Portal, Suzuki Coupling. [Link]

  • Semantic Scholar, Purification of Boron Compounds by Pyrohydrolysis. [Link]

  • D. Blakemore, D. C. Pryde, D. A. Hay, "Suzuki–Miyaura Coupling", Synthetic Methods in Drug Discovery, 2016. [Link]

  • Pearson+, Pyrrole undergoes electrophilic aromatic substitution more readily than benzene. [Link]

  • Wikipedia, Pyrrole. [Link]

  • ResearchGate, Palladium‐Catalysed Cross‐Coupling and Related Reactions Involving Pyrroles. [Link]

  • J. A. Joule, Heterocyclic Chemistry, 2010. [Link]

  • Organic Chemistry Portal, Pyrrole synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Debromination in Pyrrole Synthesis

The following Technical Support Center guide is designed for organic chemists and process development scientists encountering debromination issues in pyrrole synthesis. Executive Summary & Diagnostic The Issue: You are a...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for organic chemists and process development scientists encountering debromination issues in pyrrole synthesis.

Executive Summary & Diagnostic

The Issue: You are attempting to functionalize a halogenated pyrrole (likely a bromopyrrole), but you are observing significant formation of the de-halogenated byproduct (Ar-H) instead of the desired cross-coupled product or preserved intermediate.

The "Why": Pyrroles are electron-rich heteroaromatics. This electron density makes the C-Br bond particularly susceptible to oxidative addition by transition metals. However, the subsequent step—transmetallation—is often outcompeted by hydrodehalogenation (protodebromination). This is rarely random; it is a specific, mechanistically driven failure caused by the presence of "phantom" hydride sources in your reaction matrix.

Critical Troubleshooting Modules

Module A: The "Phantom Hydride" in Cross-Couplings (Suzuki/Sonogashira)

Symptom: You are running a Suzuki coupling on a bromopyrrole. You see the starting material disappear, but the mass spec shows a mass of


 (Loss of Br, gain of H).

Root Cause Analysis: The Palladium(II)-Aryl complex formed after oxidative addition is unstable. If transmetallation with your boronic acid is slow, the Pd(II) complex will hunt for a hydride. Common culprits include:

  • Alcoholic Solvents: Methanol/Ethanol undergo

    
    -hydride elimination on the metal center.
    
  • Moisture: Water can facilitate dehalogenation pathways.

  • The Boronic Acid: Some boronic acids hydrolyze or disproportionate to release hydrides.

🔧 Protocol: The "Anhydrous Shield" Method

Use this protocol to eliminate hydride sources.

  • Solvent Switch: Immediately stop using MeOH, EtOH, or aqueous mixtures.

    • Substitute: Anhydrous 1,4-Dioxane, DMF, or Toluene.

  • Base Switch: Switch from Carbonates (

    
    ) to Anhydrous Fluorides or Phosphates.
    
    • Reagent: Cesium Fluoride (CsF) or Potassium Phosphate (

      
      ), dried under vacuum at 100°C for 4 hours prior to use.
      
  • Catalyst Upgrade: Move to a catalyst with a high Turnover Frequency (TOF) to outrun the side reaction.

    • Recommendation:

      
       or 
      
      
      
      . Bulky, electron-rich ligands facilitate faster reductive elimination of the desired product.

Mechanism Visualization: The diagram below illustrates the "Fork in the Road" where your reaction fails.

DebrominationMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + R-B(OH)2 PdH Pd-Hydride Species (Ar-Pd-H) OxAdd->PdH Slow Transmetallation + Hydride Source Prod Desired Product (Ar-R) TransMet->Prod Reductive Elim. HydrideSource Hydride Source (MeOH, H2O, impurity) HydrideSource->PdH PdH->Pd0 SideProd Debrominated Waste (Ar-H) PdH->SideProd Reductive Elim.

Caption: Path A (Yellow/Green) represents the desired cycle. Path B (Red) shows how solvent/impurities intercept the Pd-intermediate to cause debromination.

Module B: Chemoselectivity in Polyhalogenated Pyrroles

Symptom: You have a substrate like 4-bromo-2-chloropyrrole. You want to couple at the C-Br site, but you observe a mixture of mono-coupling, bis-coupling (reacting at Cl), or dehalogenation.

Scientific Grounding: The bond dissociation energy (BDE) dictates the order of Oxidative Addition:



However, in electron-rich pyrroles, the C2 position is electronically activated compared to C3/C4. This creates a conflict between electronic activation and leaving group ability.
📊 Reactivity Matrix
PositionHalogenReactivity RiskMitigation Strategy
C2 (alpha) Br/IExtreme. Highly reactive.Run at 0°C. Add catalyst dropwise.
C3 (beta) BrModerate.[1][2]Standard conditions (RT to 40°C).
C2 ClLow (unless activated).Safe to preserve if Br is present elsewhere.
N-H -Catalyst Poison.Must Protect. (See Module C).
🔧 Protocol: The "Kinetic Gating" Workflow

To couple C-Br while preserving C-Cl:

  • Ligand Selection: Use Bisphosphine ligands (e.g., dppf, dppe).

    • Why: Monodentate ligands (like

      
       or 
      
      
      
      ) are extremely active and can force oxidative addition into the stronger C-Cl bond. Bisphosphines are generally less "aggressive" and respect the BDE hierarchy (reacting with Br, stopping at Cl).
  • Stoichiometry: Use exactly 0.95 equivalents of the boronic acid. Starve the reaction slightly to prevent the catalyst from attacking the second halogen.

  • Temperature: Do not reflux. 40°C is the ceiling.

Module C: The N-Protection Factor

Symptom: Unprotected bromopyrroles (N-H) yield inconsistent results, often leading to "black metal" precipitation and debromination.

Expert Insight: The acidic N-H proton (


) is problematic. It can:
  • Deprotonate and coordinate to Pd, poisoning the catalyst.

  • Act as a local proton source for protodehalogenation mechanisms.

Solution: Always protect the nitrogen before attempting cross-coupling on halogenated pyrroles.

  • Boc (tert-Butyloxycarbonyl): Good, but can be labile under basic Suzuki conditions (hot

    
    ).
    
  • SEM (2-(Trimethylsilyl)ethoxymethyl): Gold Standard. Stable to base, prevents debromination, removable with fluoride later.

Interactive Troubleshooting Flowchart

Use this decision tree to select your next experimental move.

TroubleshootingTree Start Start: Debromination Observed Q1 Is the Pyrrole N-Protected? Start->Q1 Action_Protect ACTION: Protect with SEM or Boc. Free N-H promotes side reactions. Q1->Action_Protect No Q2 Solvent System? Q1->Q2 Yes Action_Solvent ACTION: Switch to Anhydrous DMF or Dioxane. Remove MeOH/EtOH/Water. Q2->Action_Solvent Alcoholic/Wet Q3 Coupling Partner? Q2->Q3 Aprotic/Dry Action_MIDA ACTION: Switch Boronic Acid to MIDA Boronate or Pinacol Ester. (Slow release prevents hydrolysis) Q3->Action_MIDA Unstable Boronic Acid Action_Ligand ACTION: Switch to Pd(dppf)Cl2. Bisphosphines improve selectivity. Q3->Action_Ligand Standard Boronic Acid

Caption: Step-by-step logic to isolate the source of the hydride or catalyst failure.

FAQ: Specific Scenarios

Q: I am trying to hydrogenate a double bond on a side chain, but the bromine on the pyrrole ring keeps falling off. How do I stop this? A: This is "Hydrodehalogenation." It is kinetically favored over olefin hydrogenation on many Pd surfaces.

  • Fix: Switch catalysts. Palladium on Carbon (Pd/C) is notorious for eating halogens. Use Platinum on Carbon (Pt/C) or Rhodium on Alumina , which are much less active toward Ar-Br bonds but will still reduce olefins. Alternatively, add a poisoning agent like diphenylsulfide (0.1 eq) to attenuate the Pd activity.

Q: Can I use "Handy's Rules" for predicting selectivity? A: Yes, but with caution. Handy's rules state that in polyhalogenated heteroaromatics, the most electron-deficient site reacts first. For pyrroles (electron-rich), oxidative addition usually favors the position alpha to the nitrogen (C2/C5) over beta (C3/C4) due to coordination assistance, provided the leaving groups are identical. If leaving groups differ (Br vs Cl), the Br dominates regardless of position.

References

  • Mechanisms of Dehalogenation: Zask, A., et al. "Ligand Effects in the Palladium-Catalyzed Cross-Coupling of Halogenated Heterocycles." Journal of Organic Chemistry, 2017.[3] Link

  • Protodeboronation & Debromination: Molander, G. A., et al. "Efficient Synthesis of Heteroaryl MIDA Boronates." Journal of the American Chemical Society, 2010. Link

  • Pyrrole Protection Strategies: Gupton, J. T., et al. "Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions."[1][4] Bioorganic & Medicinal Chemistry, 2017.[4] Link

  • Ligand Effects on Selectivity: Guram, A. S., et al. "Phosphine Ligand Effects in Palladium-Catalyzed Cross-Coupling." Chemical Reviews, 2011. Link

  • General Reactivity of Polyhalogenated Heterocycles: Schnürch, M., et al. "Cross-Coupling Reactions on Azine and Diazine Derivatives." Chemical Society Reviews, 2007. Link

Sources

Optimization

Technical Support Center: Solvent Selection for Crystallization of Chlorinated Phenylpyrroles

Welcome to the technical support center for the crystallization of chlorinated phenylpyrroles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solven...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of chlorinated phenylpyrroles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during the crystallization process. The following question-and-answer format provides in-depth, field-proven insights to help you achieve high-purity, crystalline material with the desired physical properties.

Section 1: Fundamentals of Solvent Selection
Q1: What are the first principles for selecting a suitable solvent for crystallizing chlorinated phenylpyrroles?

The ideal crystallization solvent is one in which your chlorinated phenylpyrrole compound has high solubility at elevated temperatures and low solubility at room temperature or below. This temperature-dependent solubility differential is the primary driving force for crystallization upon cooling.[1]

The core criteria for a good solvent are:

  • Solubility Profile: The compound should be readily soluble in the hot solvent but sparingly soluble or insoluble in the cold solvent. This ensures a high recovery yield.

  • "Like Dissolves Like": Phenylpyrroles are aromatic heterocyclic compounds. The addition of chlorine atoms increases hydrophobicity. Therefore, solvents with moderate to low polarity, such as toluene, ethyl acetate, or acetone, are often good starting points.[2][3] Highly polar protic solvents like ethanol may lead to high solubility even at low temperatures, resulting in poor yields.[4]

  • Boiling Point: The solvent's boiling point should be high enough to provide a significant solubility difference across a practical temperature range but low enough to be easily removed from the final crystals without requiring excessively high temperatures or deep vacuum, which could degrade the product.[1]

  • Inertness: The solvent must not react with the chlorinated phenylpyrrole.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[1]

Q2: How does the chlorine substituent on the phenylpyrrole ring affect solvent choice?

The presence of one or more chlorine atoms on the phenylpyrrole scaffold has several implications for solvent selection:

  • Polarity and Solubility: Chlorine is an electronegative atom, but its overall effect is to increase the molecule's nonpolar surface area and hydrophobicity. This generally decreases solubility in polar solvents like water and increases solubility in non-polar and moderately polar organic solvents.[3]

  • Intermolecular Interactions: The chlorine atom can participate in weak halogen bonding and other dipole-dipole interactions. The chosen solvent should not interact so strongly with the solute that it inhibits the formation of the desired crystal lattice. For instance, strong hydrogen-bonding solvents might solvate the molecule too effectively, hindering crystallization.[5]

  • Crystal Packing: The choice of solvent can influence which polymorph (crystal form) is obtained. Solvent molecules can interact differently with various crystal faces, promoting or inhibiting growth in specific directions, which also affects the final crystal morphology (habit).[5][6]

Section 2: Screening, Optimization, and Methodologies
Q3: I have a new chlorinated phenylpyrrole derivative. How should I design a solvent screening experiment?

A systematic approach is crucial for efficiently identifying an optimal solvent or solvent system. A two-stage screening process is recommended.

Stage 1: Small-Scale Solubility Assessment

The goal is to quickly identify solvents that exhibit the required temperature-dependent solubility.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place a small, known amount of your compound (e.g., 10-20 mg) into several small vials.

  • Solvent Addition: To each vial, add a different candidate solvent (see table below) dropwise at room temperature, vortexing after each addition. Record the approximate volume needed to dissolve the solid. If it dissolves in a very small volume (<0.2 mL), the solvent is likely too good. If it remains insoluble after adding a significant volume (>2-3 mL), it is likely too poor.

  • Heating: For vials where the compound was sparingly soluble or insoluble at room temperature, gently heat the mixture towards the solvent's boiling point. Observe if the compound dissolves completely.

  • Cooling: Allow the vials that formed a clear solution upon heating to cool slowly to room temperature, and then further cool in an ice bath. Observe for crystal formation.

  • Evaluation: A promising solvent is one that completely dissolves the compound upon heating and yields a good amount of crystalline solid upon cooling.

Stage 2: Crystallization Quality Assessment

Once you have 2-3 promising candidates, perform a larger scale crystallization (e.g., 100-200 mg) to evaluate yield, crystal quality, and purity.

Q4: What is an antisolvent, and when should I consider using an antisolvent crystallization method?

An antisolvent is a solvent in which your compound is insoluble but which is fully miscible with your "good" (dissolving) solvent.[7] Antisolvent crystallization is an extremely powerful technique and should be considered when:

  • No single solvent provides the desired steep solubility curve.

  • The compound is highly soluble in all common solvents, even at low temperatures.

  • The compound is heat-sensitive, and cooling crystallization is not feasible.[8]

The process involves dissolving the compound in a minimal amount of a "good" solvent and then slowly adding the antisolvent to induce supersaturation and, consequently, crystallization.[9][10][11]

Experimental Protocol: Antisolvent Crystallization

  • Dissolution: Dissolve your chlorinated phenylpyrrole in the minimum required amount of a "good" solvent (e.g., dichloromethane or acetone) at room temperature.

  • Antisolvent Addition: Slowly add a miscible "poor" solvent (e.g., hexane or heptane) dropwise while stirring.

  • Induce Crystallization: Continue adding the antisolvent until the solution becomes persistently cloudy (the point of supersaturation). You may need to add a little more "good" solvent to redissolve the initial precipitate slightly.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed. Crystals should form as the system equilibrates. Slow addition of the antisolvent is key to forming well-defined crystals rather than an amorphous powder.[11]

Data Presentation: Common Solvents for Screening

The following table provides a starting point for solvent selection, categorized by polarity.

Solvent ClassExample SolventsDielectric Constant (ε)Boiling Point (°C)Key Considerations
Non-Polar Hexane, Heptane, Toluene~2.0 - 2.469 - 111Often used as antisolvents. Toluene can be a good primary solvent for aromatic compounds.[2]
Moderately Polar Dichloromethane (DCM)9.140Excellent solvent but high volatility can lead to rapid, uncontrolled crystallization. Use in a closed system.[12]
Moderately Polar Ethyl Acetate (EtOAc)6.077A versatile solvent, often provides a good balance of solubility.
Polar Aprotic Acetone, Acetonitrile21 - 37.556 - 82Good dissolving power. Can sometimes lead to high solubility even when cold, reducing yield.[13]
Polar Protic Isopropanol, Ethanol19.9 - 24.578 - 82Often too strong of a solvent, but can be useful in mixed solvent systems.[4][14]
Visualization: Solvent Selection Workflow

This diagram outlines the decision-making process for selecting a crystallization method.

SolventSelection start Start: Crude Chlorinated Phenylpyrrole screen Perform Small-Scale Solubility Screen (Hot/Cold Test) start->screen evaluate Evaluate Results screen->evaluate good_solvent Good Single Solvent Found? (High solubility hot, low cold) evaluate->good_solvent cooling_xtal Proceed with Cooling Crystallization good_solvent->cooling_xtal Yes antisolvent_screen Identify 'Good' Solvent (dissolves at RT) and Miscible 'Poor' Solvent good_solvent->antisolvent_screen No end End: Pure Crystalline Product cooling_xtal->end antisolvent_xtal Proceed with Antisolvent Crystallization antisolvent_screen->antisolvent_xtal re_evaluate Re-evaluate Compound Properties or Consider Evaporative/Vapor Diffusion Methods antisolvent_screen->re_evaluate No suitable pair found antisolvent_xtal->end

Caption: Decision workflow for selecting a crystallization method.

Section 3: Troubleshooting Common Crystallization Issues
Q5: I've cooled my solution, but no crystals have formed. What should I do?

This is a common issue that usually indicates the solution is not sufficiently supersaturated. Here are sequential steps to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.[15]

  • Seeding: If you have a small amount of the pure solid, add a tiny "seed" crystal to the solution. This provides a template for crystal growth.[1]

  • Reduce Solvent Volume: Your solution may be too dilute. Gently heat the solution to evaporate a portion of the solvent (e.g., 25-30%) and then allow it to cool again.[1]

  • Flash Freeze: Briefly place the flask in a dry ice/acetone bath for a few minutes to induce rapid nucleation, then allow it to warm up slowly. This can sometimes generate initial nuclei that can then grow.

Q6: My compound "oiled out" instead of crystallizing. How can I fix this?

"Oiling out" or liquid-liquid phase separation occurs when the solute comes out of solution as a liquid rather than a solid.[16] This often happens when the solution becomes supersaturated at a temperature above the compound's melting point in that solvent system or if the rate of supersaturation is too high.

Solutions to Oiling Out:

  • Add More Solvent: Re-heat the mixture to dissolve the oil, then add more of the primary solvent (10-20% more) to reduce the level of supersaturation upon cooling. This slows down the process, giving molecules more time to arrange in a crystal lattice.[15][16]

  • Lower the Cooling Temperature: If possible, cool the solution to a much lower temperature to solidify the oil, which may then serve as a seed for crystallization upon gentle warming.

  • Change the Solvent System: The interactions in the current solvent system may be unfavorable. Try a more viscous or a less polar solvent. In an antisolvent system, adding the antisolvent even more slowly or at a lower temperature can prevent oiling.[16]

Q7: The crystallization happened almost instantly, forming a fine powder. Is this a problem?

Yes, this is known as "crashing out." While you have recovered your solid, rapid precipitation tends to trap impurities and solvent within the crystal lattice, defeating the purpose of crystallization for purification.[15] This indicates that the solution was too concentrated or cooled too quickly.

To achieve better crystal growth:

  • Use More Solvent: Re-dissolve the solid by heating and add more solvent to ensure the solution is less concentrated.[15]

  • Slow Down Cooling: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to slow the cooling rate. A period of 15-30 minutes for initial crystal formation is often ideal.[15]

Visualization: Supersaturation and Crystallization Pathways

Supersaturation cluster_0 Supersaturation Generation A Saturated Solution (at High T) B Metastable Zone (Supersaturated) A->B Cooling / Antisolvent Addition C Labile Zone (Spontaneous Nucleation) B->C Further Cooling / More Antisolvent D Crystals + Saturated Mother Liquor (at Low T) B->D Seeding / Scratching C->D Crystal Growth

Caption: Conceptual diagram of supersaturation zones in crystallization.

Section 4: Advanced Topics & Special Considerations
Q8: How can I control for polymorphism in my crystallization?

Polymorphism—the ability of a compound to exist in more than one crystal form—is a critical concern, especially in pharmaceutical development. Different polymorphs can have different solubilities, stabilities, and bioavailabilities. Solvent choice is a primary factor in controlling polymorphism.[6][17]

  • Solvent Polarity and Hydrogen Bonding: Solvents can stabilize specific molecular conformations or intermediate clusters in solution, leading to the nucleation of a particular polymorph.[6] For example, a protic solvent might favor a polymorph that can accept hydrogen bonds.

  • Screening: A comprehensive polymorphic screen should be performed using a wide range of solvents with varying polarities, hydrogen bonding capabilities, and chemical structures.[17]

  • Kinetics vs. Thermodynamics: Rapid crystallization (high supersaturation) often yields a metastable kinetic polymorph, while slow crystallization at lower supersaturation is more likely to produce the most thermodynamically stable form.

Q9: What are the key safety precautions when working with chlorinated solvents and compounds?

Safety is paramount. Both the chlorinated phenylpyrrole and many of the solvents used can be hazardous.

  • Engineering Controls: Always work in a well-ventilated chemical fume hood to avoid inhaling solvent vapors or fine powders of the active compound.[18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (check glove compatibility charts, as some solvents like DCM can penetrate standard nitrile gloves), safety glasses or goggles, and a lab coat.[19]

  • Material Handling: Be aware of the toxicity of your specific phenylpyrrole derivative. Handle the solid and its solutions with care to avoid skin contact or ingestion. Review the Safety Data Sheet (SDS) for both your compound and all solvents before beginning work.[19][20]

  • Waste Disposal: Dispose of all chlorinated waste in designated, properly labeled containers according to your institution's environmental health and safety guidelines.

References
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa (2024). White Rose Research Online.
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs (2026). Pharmaceutical Technology.
  • 3.6F: Troubleshooting (2022). Chemistry LibreTexts.
  • Antisolvent Crystallization of Poorly Water Soluble Drugs (n.d.). Source unavailable.
  • 4.
  • Crystal Aqua Chlorinating Solution SDS (n.d.). Bison Laboratories.
  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions (2023). Ecolink, Inc.
  • Crystallization solvent systems (2025). Reddit.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa (2024). White Rose Research Online.
  • Solvent-induced crystallization and phase-transition phenomena in syndiotactic polystyrene and its relatives (2022). Frontiers.
  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Compariso (2010). Kinam Park.
  • Guidance on Storage and Handling of Chlorinated Solvents (n.d.). European Chlorinated Solvents Association.
  • Chlorination safety (2024). YouTube.
  • Tips & Tricks: Recrystallization (n.d.). University of Rochester.
  • Recent Progress in Antisolvent Crystallization of Pharmaceuticals with a Focus on the Membrane‐Based Technologies (2025). ResearchGate.
  • The Effect of Solvent on Crystal Growth and Morphology (2025). ResearchGate.
  • How to Select the Best Solvent for Crystallization? (2020). YouTube.
  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization (2023). MDPI.
  • Chemistry Defects In Crystal Structure (n.d.). SATHEE.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds (2024). Source unavailable.
  • Modelling and control of combined cooling and antisolvent crystallization processes (n.d.). Loughborough University Research Repository.
  • Crystal defects (2023). BYJU'S.
  • SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS (2025). Journal of Chemistry and Technologies.
  • 12.4: Defects in Crystals (2022). Chemistry LibreTexts.
  • Understanding Crystallographic Defects: Imperfections in Crystalline Structures (n.d.). Source unavailable.
  • Crystal Imperfection Materials Properties A perfect crystal, with every atom of the same t (n.d.). Source unavailable.
  • Recent progress in antisolvent crystallization (n.d.). CrystEngComm (RSC Publishing).
  • What are the safety precautions when operating a concentrated crystallizer? (2025). Blog.
  • Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance (2016). PMC.
  • Organoelement Compounds Crystallized In Situ: Weak Intermolecular Interactions and Lattice Energies (2019). MDPI.
  • Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin (n.d.). Source unavailable.
  • The Effects of Solvent Polarity on the Crystallization Behavior of Thin π-Conjugated Polymer Film in Solvent Mixtures Investigated by Grazing Incident X-ray Diffraction (2025). ResearchGate.
  • Chlorinated Solvents (2022). Enviro Wiki.
  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. (n.d.). Source unavailable.
  • Solvent effects on fluorescence properties of protochlorophyll and its derivatives with various porphyrin side chains (n.d.). PubMed.

Sources

Reference Data & Comparative Studies

Validation

The Isomeric Divide: A Comparative Guide to the Biological Potency of 2-Aryl vs. 3-Aryl Pyrrole Derivatives

The pyrrole ring, a five-membered aromatic heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have given rise to a v...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrole ring, a five-membered aromatic heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have given rise to a vast array of natural products and synthetic molecules with significant therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities[1]. However, within this versatile framework, subtle structural changes can lead to dramatic shifts in biological function. A critical, yet often nuanced, aspect of pyrrole-based drug design is the positional isomerism of its substituents.

This guide provides an in-depth technical comparison of the biological potency of 2-aryl versus 3-aryl substituted pyrrole isomers. We will dissect how the seemingly minor shift of an aryl group from the C2 to the C3 position on the pyrrole core can profoundly impact molecular interactions with a biological target. To illustrate this fundamental principle, we will focus on a well-documented case study: arylpyrrole derivatives as inhibitors of tubulin polymerization , a cornerstone of modern cancer chemotherapy.

The Central Case Study: Arylpyrroles as Tubulin Polymerization Inhibitors

Microtubules are dynamic cytoskeletal polymers composed of α,β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are vital for numerous cellular processes, most notably the formation of the mitotic spindle during cell division[2]. Disrupting this delicate equilibrium is a proven strategy for cancer treatment, as it triggers cell cycle arrest in the G2/M phase and ultimately leads to programmed cell death (apoptosis)[3].

Many potent small-molecule inhibitors, such as colchicine, bind to a specific site on β-tubulin, physically preventing the polymerization process[4]. The pyrrole scaffold has emerged as a highly effective framework for designing new agents that target this colchicine binding site.

The Potency of 3-Aroyl-1-Arylpyrroles (ARAPs)

In the search for novel tubulin inhibitors, a class of compounds known as 3-aroyl-1-arylpyrroles (ARAPs) has demonstrated exceptional potency[5]. The design of these molecules was guided by the structure of known aroylindoles and the classic microtubule-destabilizing agent combretastatin A-4. Structure-activity relationship (SAR) studies have confirmed that two features are mandatory for the high activity of ARAPs: the presence of an aryl group at the N1 position and a specific aroyl moiety—typically a 3,4,5-trimethoxyphenylcarbonyl group—at the C3 position[4]. Compound 22 from this class, for instance, inhibits the growth of the MCF-7 breast cancer cell line with an IC50 of just 15 nM[4].

The Isomeric Contrast: The Inactivity of 2-Aryl Analogues

To rigorously validate the importance of the C3 substitution, a comparative study was conducted where the aroyl group was moved to other positions on the pyrrole ring. The results were unequivocal. The isomeric 2-aroyl-1-arylpyrroles and 3-aroyl-4-arylpyrroles were synthesized and evaluated under the same conditions. These isomers showed little or no effect on tubulin polymerization [4].

This stark difference in activity underscores a critical principle: for this particular scaffold and target, the precise spatial arrangement of the aroyl group is paramount. The C3 position provides the optimal geometry for the molecule to engage with key residues within the colchicine binding pocket of tubulin.

Quantitative Comparison of Isomeric Potency

The following table summarizes the biological data, highlighting the dramatic loss of activity when the aroyl substituent is moved from the C3 position.

Compound ClassGeneral StructurePosition of Aroyl GroupTubulin Polymerization Inhibition (IC50)Reference
3-Aroyl-1-Arylpyrroles (ARAPs) C30.86 µM - 2.5 µM [4]
2-Aroyl-1-Arylpyrroles C2Inactive [4]
3-Aroyl-4-Arylpyrroles C3 (with C4-Aryl)Inactive [4]

Note: The structures shown are generalized representations. Specific IC50 values vary based on substitutions on the aryl rings.

Mechanistic Rationale: The "Why" Behind the Potency Divide

The disparity in activity can be explained by molecular modeling and docking studies, which simulate the interaction between the inhibitor and its target protein.

  • The Active Conformation (3-Aroyl Isomer): Docking studies show that the 3-aroyl-1-arylpyrrole scaffold fits snugly into the colchicine binding site on β-tubulin. The 1-phenyl ring and the 3-(3,4,5-trimethoxyphenyl)carbonyl moieties orient themselves into specific hydrophobic pockets, mimicking the binding mode of other potent inhibitors like combretastatin[4]. This precise fit maximizes the non-covalent interactions (hydrophobic, van der Waals) required for high-affinity binding and potent inhibition.

  • The Inactive Conformation (2-Aroyl Isomer): When the aroyl group is shifted to the C2 position, the overall geometry of the molecule is altered. This isomeric change prevents the molecule from adopting the required conformation to effectively occupy the colchicine binding site. The critical pharmacophoric elements—the two aryl rings—can no longer position themselves correctly to engage with the necessary residues in the binding pocket, leading to a complete loss of inhibitory activity[4].

This provides a clear causal link between the substituent's position and the compound's biological function.

Visualizing the Pharmacophore and Experimental Workflow

To better understand the key structural features and the process of evaluation, the following diagrams are provided.

Pharmacophore cluster_0 Key Pharmacophore for Tubulin Inhibition Pyrrole Pyrrole Scaffold N1_Aryl N1-Aryl Group (Hydrophobic Pocket 1) Pyrrole->N1_Aryl N1-Substitution C3_Aroyl C3-Aroyl Group (3,4,5-Trimethoxy) (Hydrophobic Pocket 2) Pyrrole->C3_Aroyl C3-Substitution (Critical)

Caption: Key pharmacophoric elements of a 3-aroyl-1-arylpyrrole tubulin inhibitor.

Workflow cluster_workflow Drug Discovery & Evaluation Workflow A Compound Synthesis (2-Aryl vs 3-Aryl Isomers) B Biochemical Assay: In Vitro Tubulin Polymerization A->B C Cellular Assay: Cytotoxicity (e.g., MTT Assay) B->C D Mechanism of Action: Cell Cycle Analysis C->D E SAR & Molecular Modeling D->E

Caption: Experimental workflow for comparing arylpyrrole isomer potency.

Experimental Protocols

Trustworthy and reproducible data are the bedrock of scientific comparison. The following are detailed, self-validating protocols for the key assays used to evaluate the compounds discussed.

Protocol 1: In Vitro Tubulin Polymerization Assay

Principle: This assay measures the light scattering that occurs as tubulin monomers polymerize into microtubules. An effective inhibitor will prevent this increase in light scattering. The assay is typically performed by monitoring the change in absorbance (optical density) at 340 nm over time.

Methodology:

  • Reagent Preparation:

    • Prepare a General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

    • Reconstitute lyophilized tubulin protein (>99% pure) in ice-cold GTB to a final concentration of 1 mg/mL (10 µM). Keep on ice at all times.

    • Prepare a GTP stock solution (100 mM) in GTB.

    • Prepare stock solutions of test compounds (e.g., 10 mM in DMSO) and serially dilute to desired concentrations. The final DMSO concentration in the assay should be <1%.

  • Assay Procedure:

    • Pipette 90 µL of the tubulin solution into pre-chilled wells of a 96-well microplate.

    • Add 5 µL of the diluted test compound (or vehicle control, e.g., DMSO) to the appropriate wells.

    • Add 5 µL of a positive control (e.g., Colchicine or Combretastatin A-4) to separate wells.

    • Incubate the plate at 4°C for 15 minutes to allow for compound binding.

    • Initiate polymerization by adding 10 µL of GTP stock solution (for a final concentration of 1 mM) and immediately transfer the plate to a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot absorbance (OD 340 nm) versus time for each concentration.

    • Calculate the rate of polymerization from the linear portion of the curve.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Calculate the IC50 value (the concentration of inhibitor that reduces the polymerization rate by 50%) by plotting percent inhibition against log[inhibitor concentration] and fitting to a dose-response curve.

Protocol 2: MTT Cytotoxicity Assay

Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified spectrophotometrically[6].

Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7, HeLa, or A549) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture media.

    • After 24 hours, remove the old media from the wells and add 100 µL of media containing the various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Paclitaxel).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting percent viability against log[compound concentration].

A Broader Perspective: Isomerism Beyond Tubulin

While the tubulin inhibitor case study provides a stark example, the principle that positional isomerism dictates biological activity is universal in drug discovery. The "optimal" substitution pattern is entirely target-dependent. For instance:

  • 5-HT6 Receptor Ligands: A series of 2-phenyl-1H-pyrrole-3-carboxamides were developed as potent inverse agonists for the serotonin 5-HT6 receptor, a target for cognitive enhancement. In this context, the 2-aryl substitution forms the core of a successful pharmacophore[7].

  • Enzyme Inhibitors: Derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have been optimized as inhibitors of metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria[8]. Here, the dense substitution pattern including groups at C2, C4, and C5 is critical for activity.

These examples demonstrate that there is no universally "better" isomer; instead, the ideal placement of the aryl group is dictated by the unique topology and chemical environment of the target protein's binding site.

Conclusion

The comparative analysis of 2-aryl versus 3-aryl pyrrole isomers offers a compelling lesson in the precision of molecular recognition. As demonstrated in the case of tubulin polymerization inhibitors, a simple shift of an aroyl group from the C3 to the C2 position can be the difference between a nanomolar inhibitor and an inactive compound. This dramatic disparity is rooted in the precise geometric requirements for effective binding to the target protein. For researchers and drug development professionals, this guide serves as a critical reminder that positional isomerism is not a trivial detail but a fundamental consideration in the rational design of potent and selective therapeutic agents. The success of any pyrrole-based drug candidate will ultimately depend on the meticulous optimization of its substitution pattern to achieve a perfect handshake with its biological target.

References

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